1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate
Overview
Description
1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate: is an organic compound with the molecular formula C33H28O8 . This compound is known for its unique structural properties, which include two benzoyl groups and two hydroxyphenoxy groups attached to a propyl methacrylate backbone. It is often used in various scientific and industrial applications due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate typically involves the esterification of 4-benzoyl-3-hydroxyphenol with 2-propyl methacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The benzoyl groups can be reduced to benzyl alcohols.
Substitution: The methacrylate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinones and carboxylic acids.
Reduction: Benzyl alcohols and hydroxy compounds.
Substitution: Substituted methacrylates and phenoxy derivatives.
Scientific Research Applications
1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential use in photodynamic therapy and as a UV-absorbing agent.
Industry: Utilized in the production of coatings, adhesives, and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate involves its interaction with molecular targets such as enzymes and receptors. The benzoyl and hydroxyphenoxy groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The methacrylate group allows the compound to polymerize and form cross-linked networks, enhancing its stability and functionality .
Comparison with Similar Compounds
- 4-Benzoyl-3-hydroxyphenyl methacrylate
- 2-Benzoylbenzoic acid
- 4-Bromobenzophenone
- 2-(4-Chlorobenzoyl)benzoic acid
Uniqueness: 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate is unique due to its dual benzoyl and hydroxyphenoxy groups, which provide enhanced reactivity and stability compared to similar compounds. Its ability to undergo polymerization and form cross-linked networks makes it particularly valuable in the development of advanced materials and coatings .
Properties
IUPAC Name |
1,3-bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O8/c1-21(2)33(38)41-26(19-39-24-13-15-27(29(34)17-24)31(36)22-9-5-3-6-10-22)20-40-25-14-16-28(30(35)18-25)32(37)23-11-7-4-8-12-23/h3-18,26,34-35H,1,19-20H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXULRQCENNCUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073018 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103637-48-5 | |
Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103637-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-((4-benzoyl-3-hydroxyphenoxy)methyl)ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103637485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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